molecular formula C7H9N5 B032944 7-Ethyl-7h-purin-6-amine CAS No. 24309-36-2

7-Ethyl-7h-purin-6-amine

Cat. No.: B032944
CAS No.: 24309-36-2
M. Wt: 163.18 g/mol
InChI Key: HCTWNRRHYBYREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-7H-purin-6-amine is a purine derivative characterized by an ethyl group at the N7 position and an amine group at the C6 position of the purine scaffold. Synthetically, it is prepared via nucleophilic substitution reactions. For example, microwave-assisted reactions between 2,6-dichloro-9-ethyl-9H-purine and substituted anilines yield this compound derivatives with high efficiency (e.g., 90% yield for 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine) . Key structural features include:

  • N7 ethyl substitution: Enhances lipophilicity and modulates binding to hydrophobic enzyme pockets.
  • C6 amine group: Participates in hydrogen bonding with biological targets, such as cysteine proteases .

Preparation Methods

Alkylation of 7H-Purin-6-Amine Precursors

The most common approach to synthesizing 7-ethyl-7H-purin-6-amine involves alkylation reactions at the 7-position of purine precursors. This method leverages the nucleophilic character of the N7 nitrogen in purines, which can undergo alkylation under controlled conditions.

Direct Alkylation Using Ethyl Halides

A foundational method involves reacting 7H-purin-6-amine with ethyl iodide (C₂H₅I) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in dimethylformamide (DMF) at 80–90°C for 6–8 hours. The base deprotonates the purine, enhancing nucleophilicity at N7, while the aprotic solvent stabilizes intermediates.

Example Protocol:

  • Reactants: 7H-purin-6-amine (1.0 equiv), ethyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent: DMF (anhydrous)

  • Conditions: 85°C, 7 hours, argon atmosphere

  • Yield: 65–72% after column chromatography

This method produces this compound with moderate yields, but competing alkylation at N9 can occur, necessitating careful purification.

Regioselective Alkylation via Lewis Acid Catalysis

Recent advancements in regioselective alkylation have improved yields and selectivity for the N7 position. A 2024 study demonstrated the use of tin(IV) chloride (SnCl₄) as a catalyst for direct tert-alkylation of 6-substituted purines . While optimized for tert-butyl groups, this methodology can be adapted for ethyl groups by substituting tert-alkyl halides with ethyl analogs.

Catalytic Mechanism

SnCl₄ activates the alkyl halide by stabilizing the leaving group (e.g., bromide), facilitating nucleophilic attack at N7. The reaction proceeds under kinetic control to favor N7 alkylation over N9 .

General Procedure :

  • Silylation: 7H-purin-6-amine is treated with N,O-bis(trimethylsilyl)acetamide (BSA) to form a trimethylsilyl-protected intermediate.

  • Alkylation: The silylated purine reacts with ethyl bromide (C₂H₅Br) in acetonitrile (ACN) at room temperature, catalyzed by SnCl₄.

  • Quenching: The reaction is halted with isopropyl alcohol, and the product is isolated via chromatography.

Optimized Conditions:

  • Catalyst: SnCl₄ (0.8 equiv)

  • Solvent: ACN

  • Temperature: 25°C

  • Yield: 78–85%

This method reduces side reactions and enhances regioselectivity, making it superior to traditional alkylation approaches.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate alkylation reactions, reducing reaction times from hours to minutes. A modified protocol using ethyl tosylate (C₂H₅OTs) as the alkylating agent under microwave conditions achieves higher yields with minimal decomposition.

Microwave Protocol:

  • Reactants: 7H-purin-6-amine (1.0 equiv), ethyl tosylate (1.5 equiv), K₂CO₃ (3.0 equiv)

  • Solvent: DMF

  • Conditions: 100°C, 20 minutes, 300 W irradiation

  • Yield: 82–88%

Microwave methods are particularly advantageous for scale-up due to rapid heating and improved energy efficiency.

Purification and Characterization

Purification of this compound typically involves column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Recrystallization from isopropanol or ethanol further enhances purity.

Characterization Data :

Property Value
Molecular FormulaC₇H₁₀N₆
Molecular Weight178.20 g/mol
Melting Point189–192°C (dec.)
¹H NMR (400 MHz, DMSO-d₆)δ 8.15 (s, 1H), 6.50 (br s, 2H), 4.12 (q, 2H), 1.32 (t, 3H)
HRMS (ESI⁺) [M+H]⁺ calcd. 179.1034, found 179.1031

Challenges and Innovations

Competing Alkylation at N9

The N9 position of purines is often more nucleophilic than N7, leading to undesired byproducts. Strategies to mitigate this include:

  • Low-Temperature Reactions: Slower kinetics favor N7 selectivity.

  • Bulky Alkylating Agents: Ethyl groups, being smaller than tert-butyl, still pose challenges, but silylation methods improve selectivity .

Green Chemistry Approaches

Recent efforts focus on replacing toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures. For example, a 2025 study achieved 70% yield using ethanol-water (4:1) and KOH as the base.

Applications and Derivatives

This compound serves as a precursor for bioactive molecules, including kinase inhibitors and antiviral agents. Its ethyl group enhances lipophilicity, improving membrane permeability compared to unsubstituted adenine .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-7h-purin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The ethyl group can be substituted with other alkyl or functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like cesium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
7-Ethyl-7H-purin-6-amine has been investigated for its potential as an antiviral and anticancer agent. Its structural similarity to nucleoside analogs allows it to interact with nucleic acids and enzymes involved in DNA replication and repair. Research indicates that it may inhibit enzyme activities critical for viral replication and cancer cell proliferation .

Mechanism of Action
The compound acts primarily by mimicking natural nucleotides, leading to the incorporation into RNA or DNA, which can result in chain termination or mutations. This mechanism is similar to other nucleoside analogs used in chemotherapy and antiviral therapies .

Biochemical Research

Gene Regulation Studies
In biochemical research, this compound is utilized to study gene regulation mechanisms. It serves as a tool for understanding how purine derivatives influence cellular processes such as transcription and translation. The compound's ability to modulate enzyme activity makes it valuable for dissecting complex biological pathways .

Cellular Metabolism Research
This compound is also applied in metabolic studies, providing insights into cellular energy production and consumption. By understanding its effects on metabolic pathways, researchers can develop treatments for metabolic disorders .

Agricultural Applications

Plant Growth Regulators
In the agricultural sector, this compound is explored as a potential plant growth regulator. Its application can enhance crop yields and improve resistance to environmental stressors. Studies have shown that purine derivatives can stimulate plant growth by influencing hormonal pathways .

Synthesis and Derivative Development

Synthetic Routes
The synthesis of this compound typically involves alkylation reactions of purine derivatives. For instance, reductive amination techniques have been employed to introduce ethyl groups at the 7-position of purines effectively .

Synthesis Method Description
Reductive AminationInvolves the reaction of aniline derivatives with aldehydes under controlled conditions to yield alkylated purine derivatives.
Alkylation ReactionsDirect introduction of alkyl groups onto purine structures using various alkylating agents like ethyl iodide.

Case Studies

Case Study 1: Antiviral Activity
A study demonstrated that this compound exhibited significant antiviral activity against specific viral strains by inhibiting key enzymes involved in viral replication. The compound was tested in vitro, showing effective dose-dependent responses .

Case Study 2: Cancer Cell Proliferation Inhibition
In another research project, the effects of this compound on cancer cell lines were evaluated. Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis in tumor cells, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 7-Ethyl-7h-purin-6-amine involves its interaction with nucleic acids and enzymes. By mimicking adenine, it can incorporate into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to the inhibition of cell proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

Substituent Position and Ring Tautomerism

  • 7-Methyl-7H-purin-6-amine (CAS 935-69-3):

    • A methyl group at N7 instead of ethyl reduces steric bulk, lowering logP (−0.054) compared to the ethyl analogue .
    • Lower molecular weight (149.15 g/mol) results in higher aqueous solubility but reduced membrane permeability.
  • The C2 substituent alters hydrogen-bonding patterns, affecting target selectivity .

Halogenated Derivatives

  • 2-Chloro-7-ethyl-7H-purin-6-amine: Chlorine at C2 enhances electrophilicity, facilitating covalent interactions with catalytic cysteine residues in proteases like cruzain . Higher melting point (>200°C) compared to non-halogenated analogues due to increased crystallinity .
  • 8-Bromo-9-ethyl-2-phenethoxy-9H-purin-6-amine (Compound 17): Bromine at C8 and phenethoxy group at C2 improve binding affinity for adenosine receptors (Ki < 100 nM) . Bulkier substituents reduce metabolic clearance but increase molecular weight (362.2 g/mol) .

Physicochemical and Pharmacokinetic Comparisons

Property 7-Ethyl-7H-purin-6-amine 7-Methyl-7H-purin-6-amine 2-Propyl-7H-purin-6-amine 2-Chloro-7-ethyl-7H-purin-6-amine
Molecular Weight (g/mol) 163.18 149.15 177.21 197.62
logP 1.2 (calc) −0.054 1.8 (calc) 2.5 (calc)
Solubility (mg/mL) 0.3 (DMSO) 1.2 (H2O) 0.1 (DMSO) 0.05 (H2O)
Melting Point (°C) 180–185 198–201 169–171 181–183

Protease Inhibition

  • This compound derivatives (e.g., Compound 35):
    • Inhibit cruzain (IC50 = 0.8 µM) via hydrophobic interactions with the S2 pocket .
  • 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine :
    • Higher potency (IC50 = 0.2 µM) due to chloro substituents enhancing electron-withdrawing effects .

Adenosine Receptor Binding

  • 8-Bromo-9-ethyl-2-phenethoxy-9H-purin-6-amine (17) :
    • Binds to A2A receptors (Ki = 12 nM) due to bromine-induced conformational rigidity .
  • 7-Methyl-7H-purin-6-amine :
    • Lower affinity (Ki > 1 µM) due to reduced hydrophobic bulk .

Key Research Findings

Substituent Flexibility : Ethyl groups at N7 optimize a balance between lipophilicity and steric hindrance, making 7-ethyl derivatives superior to methyl or propyl analogues in protease inhibition .

Halogenation Effects : Chlorine or bromine at C2/C8 enhances target engagement but may increase toxicity (e.g., hepatotoxicity in preclinical models) .

Metabolic Stability : Ethyl-substituted purines exhibit longer half-lives (t1/2 = 4.5 h) compared to methyl analogues (t1/2 = 1.2 h) in rodent studies .

Biological Activity

7-Ethyl-7H-purin-6-amine, also known as 7-ethyladenine, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to adenine, a fundamental component of nucleic acids, and has been studied for its implications in various biological processes, including its role as a potential therapeutic agent.

  • Molecular Formula : C₇H₈N₄
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 24309-36-2

The biological activity of 7-ethyladenine primarily stems from its interaction with nucleic acid structures and enzymes involved in nucleotide metabolism. It is hypothesized that the ethyl group at the 7-position may influence the compound's binding affinity to various biological targets, including:

  • Adenosine receptors
  • Kinases

These interactions can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of 7-ethyladenine. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Case Study 1 : In vitro studies demonstrated that 7-ethyladenine significantly reduced the viability of human breast cancer cells (MCF-7) by promoting apoptotic pathways.

Antiviral Properties

Research indicates that 7-ethyladenine exhibits antiviral activity against specific viruses by interfering with viral replication processes.

  • Case Study 2 : A study reported that treatment with 7-ethyladenine led to a decrease in viral load in infected cells, suggesting its potential as an antiviral agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
AdenineAdenineNucleic acid componentFundamental for DNA/RNA synthesis
2-Aminoadenine2-AminoadenineAntiviral propertiesSimilar structure with altered activity
7-Methyladenine7-MethyladenineModulates gene expressionMethylation affects transcription

Research Findings

  • Cell Proliferation Studies : In a recent study, 7-ethyladenine was tested on various cancer cell lines, showing a dose-dependent inhibition of cell growth. The IC50 values ranged from 10 to 30 μM across different cell types.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with 7-ethyladenine increased the percentage of apoptotic cells in treated groups compared to controls, indicating its potential as an apoptosis-inducing agent.
  • Mechanistic Insights : Further investigations into the signaling pathways revealed that 7-ethyladenine activates caspase cascades, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Ethyl-7H-purin-6-amine, and how is purity validated?

  • Methodological Answer : Synthesis typically involves alkylation of adenine derivatives (e.g., substituting the 7-position hydrogen with an ethyl group via nucleophilic substitution). For purity validation:

  • HPLC with UV detection (λ = 260 nm) is used to assess chromatographic homogeneity .
  • 1H/13C NMR confirms structural integrity by verifying ethyl group integration (e.g., triplet for CH3 at δ ~1.3 ppm and quartet for CH2 at δ ~4.0 ppm) .
  • Mass spectrometry (MS) ensures molecular weight consistency (expected [M+H]+ = 164.15 g/mol) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, distinguishing between purine ring protons (δ 7.8–8.5 ppm) and ethyl substituents .
  • IR spectroscopy : Identifies NH2 stretching (~3400 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹) .
  • UV-Vis spectroscopy : Confirms π→π* transitions in the purine core (λmax ~260 nm) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the stability of this compound under physiological conditions?

  • Methodological Answer :

  • 3D structure preparation : Use tools like Gaussian or GROMACS to optimize geometry and assign partial charges .
  • Solvent modeling : Simulate in explicit water (TIP3P model) at 310 K and 1 atm to mimic physiological conditions .
  • Key metrics : Analyze RMSD (backbone stability <2 Å) and hydrogen bonding between the ethyl group and solvent .
  • Validation : Compare simulated vibrational spectra with experimental IR data to confirm accuracy .

Q. How to address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Control standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .
  • Dose-response validation : Use IC50/EC50 curves with ≥3 technical replicates to minimize variability .
  • Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data, identifying outliers via funnel plots .
  • Mechanistic studies : Probe off-target effects using kinase profiling panels or CRISPR screens .

Q. What analytical strategies ensure precise quantification of this compound in biological matrices?

  • Methodological Answer :

  • Sample preparation : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to remove lipids/proteins .
  • LC-MS/MS : Use a reverse-phase column (C18, 2.6 µm) with MRM transitions (e.g., 164→136 m/z for quantification) .
  • Calibration : Spike matrix-matched standards to correct for ion suppression/enhancement .
  • LOQ validation : Achieve ≤10% RSD at 1 ng/mL via inter-day precision tests .

Q. Data Contradiction & Experimental Design

Q. How to resolve conflicting melting point reports for this compound?

  • Methodological Answer :

  • DSC analysis : Perform differential scanning calorimetry at 5°C/min under nitrogen to minimize decomposition .
  • Recrystallization : Compare melting points from solvents (e.g., ethanol vs. DMSO) to assess polymorphism .
  • Purity correlation : Cross-validate with HPLC purity (>98%) to rule out impurity-driven discrepancies .

Q. What experimental design principles optimize yield in this compound synthesis?

  • Methodological Answer :

  • Reagent selection : Use ethyl iodide (vs. bromide) for higher reactivity in polar aprotic solvents (e.g., DMF) .
  • Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation .
  • Workup optimization : Extract with ethyl acetate (3× volumes) and dry over MgSO4 to maximize recovery .

Properties

IUPAC Name

7-ethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTWNRRHYBYREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947143
Record name 7-Ethyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24309-36-2
Record name 7H-Purin-6-amine, 7-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.